2,2'-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol
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Overview
Description
2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol typically involves the nucleophilic substitution of cyanuric chloride with allyl alcohol and ethanolamine. The reaction proceeds through the following steps:
Step 1: Cyanuric chloride reacts with allyl alcohol in the presence of a base to form 4,6-bis(allyloxy)-1,3,5-triazine.
Step 2: The intermediate product is then reacted with ethanolamine to form the final compound, 2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triallyloxy-1,3,5-triazine
- 2,4,6-Tris(allyloxy)-1,3,5-triazine
- 2,4,6-Tris(ethoxy)-1,3,5-triazine
Uniqueness
2,2’-((4,6-Bis(allyloxy)-1,3,5-triazin-2-yl)imino)bisethanol is unique due to its specific combination of allyloxy groups and an imino linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
85896-25-9 |
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Molecular Formula |
C13H20N4O4 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-[[4,6-bis(prop-2-enoxy)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H20N4O4/c1-3-9-20-12-14-11(17(5-7-18)6-8-19)15-13(16-12)21-10-4-2/h3-4,18-19H,1-2,5-10H2 |
InChI Key |
YAQKVHDUVGFABU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)N(CCO)CCO)OCC=C |
Origin of Product |
United States |
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